molecular formula C22H28N2O4S B2976246 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide CAS No. 921909-12-8

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide

Cat. No.: B2976246
CAS No.: 921909-12-8
M. Wt: 416.54
InChI Key: YKMWETBBFQYMFJ-UHFFFAOYSA-N
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Description

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepin core fused with a sulfonamide moiety. The benzoxazepin scaffold contains a 5-ethyl group, 3,3-dimethyl substituents, and a ketone at the 4-position. The sulfonamide group is attached at the 7-position of the benzoxazepin ring, with a 4-propyl substituent on the benzene ring of the sulfonamide.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-7-16-8-11-18(12-9-16)29(26,27)23-17-10-13-20-19(14-17)24(6-2)21(25)22(3,4)15-28-20/h8-14,23H,5-7,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMWETBBFQYMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazepine ring through a cyclization reaction involving appropriate precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The sulfonamide group can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted sulfonamides.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate biological pathways and mechanisms.

    Medicine: The compound’s sulfonamide group is known for its antibacterial properties. Researchers are exploring its potential as a therapeutic agent for treating bacterial infections.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the compound’s observed effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzoxazepin Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide (Target) 7-position Sulfonamide C₂₃H₂₉N₂O₄S 441.56* 4-propyl
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide 7-position Benzamide C₂₀H₂₁F₂N₂O₃ 381.39* 3,4-difluoro
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide 8-position Sulfonamide C₂₃H₃₀N₂O₅S 446.60 3-methyl, 4-propoxy

*Calculated based on structural data.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the class of oxazepines and sulfonamides, which are known for their diverse biological activities. The molecular formula of this compound is C22H30N2O3S.

Structural Characteristics

The compound features a benzo[b][1,4]oxazepine core fused with a sulfonamide group and ethyl and dimethyl substituents. These structural elements contribute to its chemical stability and potential biological interactions.

Structural Features Description
Core Structure Benzo[b][1,4]oxazepine
Functional Groups Sulfonamide, Ethyl, Dimethyl
Molecular Formula C22H30N2O3S

The biological activity of N-(5-ethyl-3,3-dimethyl-4-oxo) is largely attributed to its interactions with various biological macromolecules such as enzymes and receptors. Research indicates that compounds similar to this oxazepine derivative exhibit significant inhibitory effects on enzymes like carbonic anhydrases, which are crucial in physiological processes such as pH regulation and fluid balance.

Biological Activities

Recent studies have highlighted several potential biological activities associated with this compound:

  • Antimicrobial Activity : Compounds in the sulfonamide class are known for their antibacterial properties. N-(5-ethyl-3,3-dimethyl-4-oxo) may exhibit similar effects through inhibition of bacterial folate synthesis.
  • Anti-inflammatory Effects : The presence of the sulfonamide group suggests potential anti-inflammatory properties, possibly through modulation of inflammatory pathways.
  • Enzyme Inhibition : Interaction studies have shown that the compound may inhibit enzymes critical in various metabolic pathways, including those involved in cancer progression.

Case Studies

Several case studies have provided insights into the therapeutic applications of related compounds:

  • Inhibition of Carbonic Anhydrases : Research has demonstrated that derivatives of sulfonamides exhibit strong inhibitory effects on carbonic anhydrases (IC50 values ranging from 45 nM to 170 nM), indicating potential applications in treating conditions like glaucoma and cancer .
  • Therapeutic Potential in Inflammatory Disorders : Similar compounds have been investigated for their efficacy in treating chronic inflammatory conditions such as ulcerative colitis and psoriasis .

Comparative Analysis with Related Compounds

The following table compares N-(5-ethyl-3,3-dimethyl-4-oxo) with structurally similar compounds:

Compound Name Structural Features Biological Activity
SulfanilamideBasic sulfonamide structureAntibacterial
DexamethasoneSteroidal structureAnti-inflammatory
PhenothiazineContains sulfur atomAntipsychotic

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide, and what intermediates require stringent quality control?

  • Methodological Answer : Multi-step organic synthesis is recommended, with emphasis on intermediates like the benzoxazepin core and sulfonamide coupling partners. Key steps include:

  • Cyclization of ethylenediamine derivatives to form the oxazepine ring.
  • Sulfonylation using 4-propylbenzenesulfonyl chloride under anhydrous conditions.
  • Purification via column chromatography (silica gel, gradient elution) and HPLC (C18 column, acetonitrile/water) to achieve >95% purity.
  • Quality control intermediates using TLC and LC-MS to monitor reaction progress .

Q. Which spectroscopic techniques are essential for structural confirmation, and how should spectral data be interpreted?

  • Methodological Answer : A combination of:

  • 1H/13C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks in the aromatic and aliphatic regions.
  • X-ray crystallography : Single-crystal analysis to confirm stereochemistry and hydrogen-bonding patterns (e.g., oxazepin ring conformation) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₂₂H₂₉N₂O₄S) with <2 ppm error.
  • Example Data Table :
TechniqueKey Peaks/ParametersStructural Insight
1H NMR (500 MHz)δ 1.25 (t, 3H, CH₂CH₃)Ethyl group confirmation
X-ray (100 K)C=O bond length: 1.21 ÅKetone moiety geometry

Q. How should researchers assess purity and stability under varying storage conditions?

  • Methodological Answer :

  • Purity : Use HPLC (reverse-phase, UV detection at 254 nm) with calibration against a certified reference standard.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via:
  • HPLC for decomposition products.
  • DSC/TGA to assess thermal stability (melting point >150°C suggests robustness).
  • Data Table :
ConditionDegradation Products (%)Stability Conclusion
25°C, dry<1%Stable
40°C/75% RH5%Requires desiccant

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and tissue distribution in rodent models.
  • Metabolite identification : Use hepatic microsomes or S9 fractions to identify active/inactive metabolites.
  • Dose-response correlation : Validate using orthogonal assays (e.g., SPR for binding vs. cell-based functional assays).
  • Example Workflow :

Compare IC₅₀ values from enzyme assays (in vitro) with ED₅₀ from animal models.

Adjust dosing regimens or explore prodrug strategies if poor bioavailability is observed .

Q. Which computational methods are most effective for predicting target receptor interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against homology models of related GPCRs (e.g., benzodiazepine receptors).
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability.
  • Free energy calculations : Apply MM-PBSA to estimate ΔGbinding and validate with experimental IC₅₀ values.
  • Example Data Table :
Receptor ModelDocking Score (kcal/mol)MD RMSD (Å)Predicted IC₅₀ (nM)
5-HT₂A (Homology)-9.21.8120
Experimental150

Q. How can researchers design experiments to address unanswered mechanistic questions (e.g., off-target effects)?

  • Methodological Answer :

  • Target deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify off-target proteins.
  • CRISPR-Cas9 screens : Knock out suspected targets in cell lines and assess phenotypic rescue.
  • Pathway analysis : Integrate RNA-seq data to map signaling pathways affected by the compound.
  • Example Framework :
  • Hypothesis: Off-target inhibition of cytochrome P450 enzymes.
  • Test via CYP450 inhibition assays (fluorometric) and compare with computational predictions .

Methodological Notes

  • Data Validation : Always cross-validate experimental results with computational models (e.g., docking scores vs. SPR data) to reduce bias .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols for animal welfare .

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